5-amino-1-methyl-1H-pyrazole-4-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

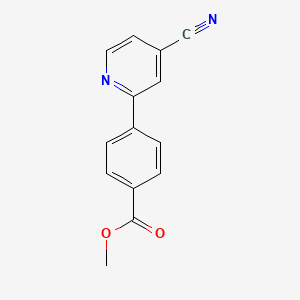

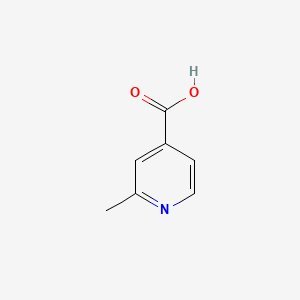

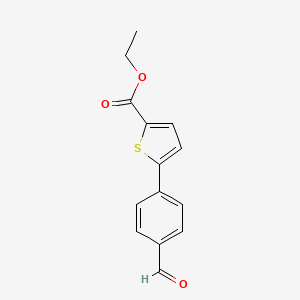

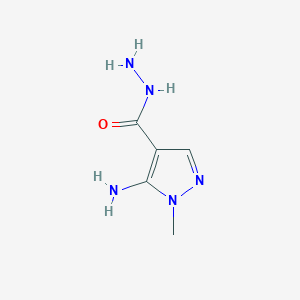

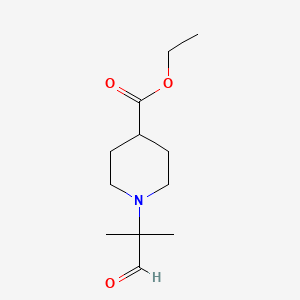

“5-amino-1-methyl-1H-pyrazole-4-carbohydrazide” is a chemical compound with the molecular formula C5H9N5O . It is related to other compounds such as “4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide”, which is a potent hypolipidemic agent and a possible inhibitor of PDE 1 (phosphodiesterase 1) .

Molecular Structure Analysis

The molecular structure of “5-amino-1-methyl-1H-pyrazole-4-carbohydrazide” consists of a pyrazole ring with an amino group at the 5th position, a methyl group at the 1st position, and a carbohydrazide group at the 4th position .Physical And Chemical Properties Analysis

“5-amino-1-methyl-1H-pyrazole-4-carbohydrazide” has a molecular weight of 155.16 g/mol . It has a melting point range of 237 - 240°C .Aplicaciones Científicas De Investigación

Antioxidant and Anti-Cancer Activities

Specific Scientific Field

Summary of the Application

5-Aminopyrazoles have been designed and prepared to interfere with inflammation, oxidative stress, and tumorigenesis .

Methods of Application or Experimental Procedures

Chemical modifications have been inserted on cathecol function or in aminopyrazole central core. The modifications include smaller, bigger, and more lipophilic substituents introduced in meta and para positions of catechol portion, a methyl group inserted on C3 of the pyrazole scaffold, a more flexible alkyl chain inserted on N1 position, and the acylhydrazonic linker moved from position 4 to position 3 of the pyrazole scaffold .

Results or Outcomes

The new derivatives have been tested for radical scavenging (DPPH assay), anti-aggregating/antioxidant (in human platelets) and cell growth inhibitory activity (MTT assay) properties. Some of the derivatives emerged to be promising anti-proliferative agents, able to suppress the growth of specific cancer cell lines .

Synthesis of 5-amino-1H-pyrazole-4-carbonitriles

Specific Scientific Field

Summary of the Application

A novel, facile, one-pot, multicomponent protocol for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives has been developed .

Methods of Application or Experimental Procedures

The cyclo-condensation of substituted benzaldehydes, malononitrile and phenyl hydrazine gave the 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles in 86–96% yield .

Results or Outcomes

The method used alumina–silica-supported MnO2 as a recyclable catalyst in water and sodium dodecyl benzene sulphonate at room temperature .

Construction of Diverse Heterocyclic Scaffolds

Summary of the Application

5-Amino-pyrazoles have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds .

Methods of Application or Experimental Procedures

Planning strategies to construct organic compounds, particularly diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds via 5-amino-pyrazoles, have been summarized . These outstanding compounds synthesized via a wide variety of approaches include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

Results or Outcomes

5-Amino-pyrazoles represent a class of promising functional reagents, similar to the biologically active compounds, highlighted with diverse applications especially in the field of pharmaceutics and medicinal chemistry .

Synthesis of Substituted Pyrazoles

Summary of the Application

5-Amino-3-methyl-1-phenylpyrazole may be used to synthesize substituted pyrazoles .

Methods of Application or Experimental Procedures

It reacts with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde to yield 5-(2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazolo .

Results or Outcomes

The reaction yields 5-(2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazolo .

Safety And Hazards

Propiedades

IUPAC Name |

5-amino-1-methylpyrazole-4-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5O/c1-10-4(6)3(2-8-10)5(11)9-7/h2H,6-7H2,1H3,(H,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFARNLCWFCSYMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C(=O)NN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377090 |

Source

|

| Record name | 5-Amino-1-methyl-1H-pyrazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-1-methyl-1H-pyrazole-4-carbohydrazide | |

CAS RN |

99347-21-4 |

Source

|

| Record name | 5-Amino-1-methyl-1H-pyrazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Nitropyrrolo[1,2-a]quinoline](/img/structure/B1303109.png)

![4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1303113.png)